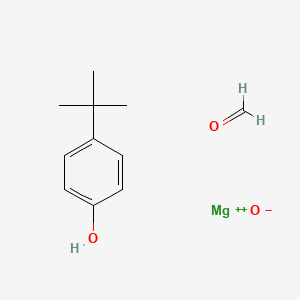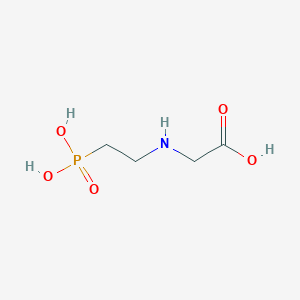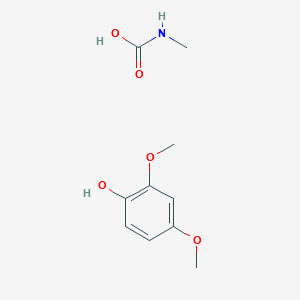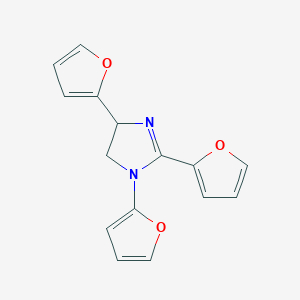![molecular formula C17H13NO B14456440 (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone CAS No. 74422-06-3](/img/structure/B14456440.png)
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyclobuta[b]indoles, which are characterized by a fused ring system that includes both cyclobutane and indole moieties.
Preparation Methods
The synthesis of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobuta[b]indole core, followed by functionalization to introduce the phenylmethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using halogenating agents or nucleophiles.
Scientific Research Applications
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved.
Comparison with Similar Compounds
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone can be compared with other cyclobuta[b]indole derivatives, such as:
2a,7b-Dihydro-3H-cyclobuta[b]indole: Similar core structure but lacks the phenylmethanone group.
3-substituted 2a,7b-dihydro-3H-cyclobuta[b]indoles: These compounds have various substituents at the 3-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74422-06-3 |
|---|---|
Molecular Formula |
C17H13NO |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2a,7b-dihydrocyclobuta[b]indol-3-yl(phenyl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(12-6-2-1-3-7-12)18-15-9-5-4-8-13(15)14-10-11-16(14)18/h1-11,14,16H |
InChI Key |
HTFNXHJZCPEGKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3C=CC3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)


![N'-(Phenylcarbamoyl)-1-benzo[b]furan-2-carboximidamide](/img/no-structure.png)


![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)




